Blue OLED Luminous Efficiency: N-BDAVBi vs. DPVBi and ADN in Non-Doped Single-Layer Devices
In non-doped blue OLED devices with an identical basic architecture (ITO/2T-NATA/NPB/emitter/Alq3/LiF/Al), N-BDAVBi demonstrates a current efficiency of 1.43 cd/A at 6 V when the emissive layer is 7 nm thick [1]. Under comparable conditions, DPVBi (20 nm emissive layer) achieves 3.23 cd/A at the same voltage, while ADN (15 nm emissive layer) attains 2.01 cd/A at 7 V [1]. Although N-BDAVBi exhibits a lower absolute efficiency in this specific non-doped single-layer configuration, its distinct HOMO-LUMO alignment (2.3–5.2 eV) and processing characteristics make it uniquely suited for quantum-well-like multi-layer stacks where it outperforms both comparators [2].
| Evidence Dimension | Current Efficiency (cd/A) in Non-doped Single-Layer Blue OLED |
|---|---|
| Target Compound Data | 1.43 cd/A at 6 V (7 nm emissive layer) |
| Comparator Or Baseline | DPVBi: 3.23 cd/A at 6 V (20 nm); ADN: 2.01 cd/A at 7 V (15 nm) |
| Quantified Difference | N-BDAVBi is 2.26× lower than DPVBi; 1.41× lower than ADN in this specific non-doped configuration. |
| Conditions | Device structure: ITO/2T-NATA(30 nm)/NPB(20 nm)/emitter(variable)/Alq3(60 nm)/LiF(0.6 nm)/Al. |
Why This Matters
This direct comparison clarifies that N-BDAVBi is not a drop-in replacement for DPVBi or ADN in single-layer non-doped blue OLEDs; its value proposition resides in more sophisticated multi-layer or doped architectures where its electronic properties confer a competitive edge.
- [1] Yao, G.-X., & Han, Q. (2011). 基于N-BDAVBi的非掺杂高效蓝色OLEDs [High-efficiency non-doped blue OLEDs based on N-BDAVBi]. Journal of Jilin University (Science Edition), 49(4), 760-763. View Source
- [2] Yoon, J. A., Kim, Y. H., Kim, N. H., Yoo, S. I., Lee, S. Y., Zhu, F. R., & Kim, W. Y. (2014). Highly efficient blue organic light-emitting diodes using quantum well-like multiple emissive layer structure. Nanoscale Research Letters, 9(1), 191. View Source
